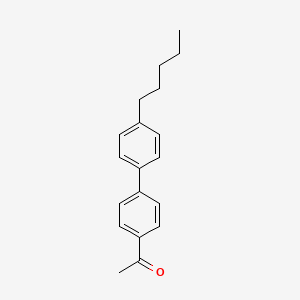

1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone

Overview

Description

1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone is an organic compound with the molecular formula C19H22O It is a member of the biphenyl family, characterized by the presence of a biphenyl core with a pentyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-pentylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.

Medicine: Research into its biological activity may uncover therapeutic applications, particularly in areas where biphenyl derivatives have shown efficacy.

Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique physicochemical properties.

Mechanism of Action

The mechanism by which 1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The specific pathways involved can vary, but the biphenyl core often plays a crucial role in binding interactions.

Comparison with Similar Compounds

1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone can be compared with other biphenyl derivatives such as:

1-(4’-Methyl-1,1’-biphenyl-4-yl)ethanone: Similar in structure but with a methyl group instead of a pentyl group, affecting its physicochemical properties and reactivity.

1-(4’-Biphenylyl)ethanol:

[1,1’-Biphenyl]-4-carbonitrile, 4’-pentyl-: Contains a nitrile group instead of an ethanone, leading to different reactivity and uses.

Biological Activity

1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, based on various research findings.

Chemical Structure and Properties

This compound features a biphenyl structure with a pentyl group and an ethanone moiety. Its unique structural characteristics contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar biphenyl structures exhibit antimicrobial properties. For instance, studies have shown that certain biphenyl derivatives possess significant antibacterial effects against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Antibacterial |

| Escherichia coli | 64 µg/mL | Antibacterial |

| Candida albicans | 128 µg/mL | Antifungal |

The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or interfere with metabolic processes.

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines. For example, studies have shown that certain biphenyl derivatives can reduce levels of TNF-α and IL-6 in macrophage cell lines.

Case Study : A study evaluated the anti-inflammatory effects of a related compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results indicated a significant reduction in nitric oxide production, highlighting the compound's potential as an anti-inflammatory agent.

Antioxidant Activity

Antioxidants play a vital role in neutralizing free radicals and protecting cells from oxidative stress. Research has demonstrated that biphenyl derivatives can exhibit antioxidant properties through various mechanisms, including the scavenging of reactive oxygen species (ROS).

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 25 µg/mL |

| ABTS Assay | IC50 = 30 µg/mL |

These results suggest that compounds like this compound may contribute to cellular protection against oxidative damage.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : This leads to increased permeability and ultimately cell death in microbial pathogens.

- Cytokine Inhibition : By downregulating inflammatory mediators, these compounds can mitigate inflammation.

- Free Radical Scavenging : The ability to donate electrons stabilizes free radicals, reducing oxidative stress.

Properties

IUPAC Name |

1-[4-(4-pentylphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-3-4-5-6-16-7-9-18(10-8-16)19-13-11-17(12-14-19)15(2)20/h7-14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGQIVDWCGHUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60412822 | |

| Record name | 1-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59662-38-3 | |

| Record name | 1-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.